molecular formula C9H4ClN3O B11897830 2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carbonitrile

2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carbonitrile

Cat. No.: B11897830
M. Wt: 205.60 g/mol
InChI Key: INKXHPLGEBRBQD-UHFFFAOYSA-N
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Description

2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carbonitrile is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their wide range of pharmaceutical applications, including anticancer and antihypertensive drugs .

Preparation Methods

The synthesis of 2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carbonitrile typically involves the reaction of 2-aminobenzamide with appropriate reagents. One common method includes the use of 4-chlorobenzo[e][1,2,6]thiadiazino[3,4-b][1,4]diazepin-10(11H)-one, which, upon heating in a mixture of methanol and acetic acid, undergoes a series of transformations to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include hydroxylamine hydrochloride, potassium carbonate, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents.

    Industry: It is used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds to 2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carbonitrile include:

Properties

Molecular Formula

C9H4ClN3O

Molecular Weight

205.60 g/mol

IUPAC Name

2-chloro-4-oxo-3H-quinazoline-8-carbonitrile

InChI

InChI=1S/C9H4ClN3O/c10-9-12-7-5(4-11)2-1-3-6(7)8(14)13-9/h1-3H,(H,12,13,14)

InChI Key

INKXHPLGEBRBQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C(=O)NC(=N2)Cl)C#N

Origin of Product

United States

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